molecular formula C15H24N2O17P2 B1243571 UDP-D-galactofuranose

UDP-D-galactofuranose

Cat. No. B1243571
M. Wt: 566.3 g/mol
InChI Key: ZQLQOXLUCGXKHS-MKTQLATLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-D-galactofuranose is a UDP-sugar having D-galactose as the sugar component. It is a conjugate acid of an this compound(2-).

Scientific Research Applications

1. Role in Pathogenic Microorganisms

UDP-D-galactofuranose (UDP-Galf) plays a crucial role in the cell wall formation of various pathogenic bacteria, fungi, and protozoan parasites, making it a target for antituberculosis and antimicrobial drugs. It's essential for the growth and viability of mycobacteria, as well as in the biosynthesis of surface glycoconjugates in pathogens like Aspergillus fumigatus and Leishmania major. UDP-galactopyranose mutase, an enzyme involved in galactofuranose metabolism, catalyzes the conversion of UDP-galactopyranose into UDP-galactofuranose, a precursor for these important cell wall components (Bakker et al., 2005), (Lamarre et al., 2009).

2. Potential for Drug Development

Studies have explored UDP-Galf as a substrate for enzyme inhibitors, which can be utilized in developing new therapeutic strategies against pathogenic organisms. Inhibitors targeting UDP-galactopyranose mutase might be effective against a range of pathogens due to the enzyme's key role in galactofuranose biosynthesis (Itoh et al., 2007), (Dykhuizen et al., 2008).

3. Understanding Enzyme Mechanisms

Significant research has focused on understanding the mechanism of UDP-galactopyranose mutase. This includes studying its structural basis, the role of cofactors in catalysis, and its 3-dimensional structure. Insights into these mechanisms are crucial for developing targeted inhibitors (Sanders et al., 2001), (Tanner et al., 2014).

properties

Molecular Formula

C15H24N2O17P2

Molecular Weight

566.3 g/mol

IUPAC Name

[(3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C15H24N2O17P2/c18-3-5(19)12-9(22)11(24)14(32-12)33-36(28,29)34-35(26,27)30-4-6-8(21)10(23)13(31-6)17-2-1-7(20)16-15(17)25/h1-2,5-6,8-14,18-19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,16,20,25)/t5-,6-,8-,9-,10-,11-,12+,13-,14?/m1/s1

InChI Key

ZQLQOXLUCGXKHS-MKTQLATLSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H](O3)[C@@H](CO)O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(O3)C(CO)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UDP-D-galactofuranose
Reactant of Route 2
UDP-D-galactofuranose
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UDP-D-galactofuranose
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UDP-D-galactofuranose
Reactant of Route 5
UDP-D-galactofuranose
Reactant of Route 6
UDP-D-galactofuranose

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